Cas no 1188365-73-2 ((R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one)
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one structure](https://nl.kuujia.com/scimg/cas/1188365-73-2x500.png)
1188365-73-2 structure
Productnaam:(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one
(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
- F95921
- (R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one
- BDBM50297122
- CHEMBL561334
- (R)-10-Methyl-9,10,11,12-tetrahydro-8H-[1,4]diaZepino[5,6:4,5]thieno[3,2-f]quinolin-8-one
- 1188365-73-2
- SCHEMBL16123317
- BKMFUDJYEMHEKH-MRVPVSSYSA-N
-
- Inchi: 1S/C15H13N3OS/c1-8-7-17-13-12-9-3-2-6-16-10(9)4-5-11(12)20-14(13)15(19)18-8/h2-6,8,17H,7H2,1H3,(H,18,19)/t8-/m1/s1
- InChI-sleutel: BKMFUDJYEMHEKH-MRVPVSSYSA-N
- LACHT: S1C2C=CC3=C(C=CC=N3)C=2C2=C1C(N[C@H](C)CN2)=O
Berekende eigenschappen
- Exacte massa: 283.07793322g/mol
- Monoisotopische massa: 283.07793322g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 0
- Complexiteit: 405
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 82.3Ų
(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB592292-100mg |
(R)-10-Methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5,6:4,5]thieno[3,2-f]quinolin-8-one; . |
1188365-73-2 | 100mg |
€1522.50 | 2024-07-20 |
(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one Gerelateerde literatuur
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
1188365-73-2 ((R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one) Gerelateerde producten
- 1201226-16-5(5-(Ethylamino)-5-oxopentyltriphenyl-phosphonium Bromide)
- 100933-82-2(4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline)
- 2227709-99-9((2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-ol)
- 1213336-71-0(3-((2S)PYRROLIDIN-2-YL)-2-CHLORO-5-FLUOROPYRIDINE)
- 391876-93-0(N-2-chloro-5-(trifluoromethyl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)
- 2418733-11-4(3-{[(Tert-butoxy)carbonyl]amino}-5-(piperazin-1-yl)benzoic acid)
- 1002076-49-4((2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one)
- 875401-70-0(4-[(phenylsulfanyl)methyl]piperidine)
- 2228854-23-5(methyl 3-1-(aminomethyl)cyclopentylthiophene-2-carboxylate)
- 1171755-92-2(ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1188365-73-2)

Zuiverheid:99%
Hoeveelheid:100mg
Prijs ($):902